2-(Piperazin-2-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14N2O·HCl. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is often utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of piperazine with ethylene oxide. The process begins by dissolving piperazine in water and cooling the solution to 15-20°C. Ethylene oxide is then introduced into the solution, and the reaction is allowed to proceed at 30-35°C for about 2 hours. After the reaction, the mixture is heated to evaporate most of the water, and the product is isolated by filtration and further purification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in batch reactors, and the process is carefully monitored to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other organic groups can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
2-(Piperazin-2-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, including those used to treat neurological disorders.
Industry: The compound is employed in the production of surfactants, corrosion inhibitors, and synthetic fibers
Mechanism of Action
The mechanism of action of 2-(Piperazin-2-yl)ethan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar in structure but lacks the hydrochloride group.
2-(2-(Piperazin-1-yl)ethoxy)ethanol: Contains an additional ethoxy group, making it more hydrophilic.
N-(2-Hydroxyethyl)piperazine: Another similar compound used in organic synthesis .
Uniqueness
2-(Piperazin-2-yl)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications .
Properties
Molecular Formula |
C6H15ClN2O |
---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
2-piperazin-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c9-4-1-6-5-7-2-3-8-6;/h6-9H,1-5H2;1H |
InChI Key |
LADHIBPXXSYBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.